Hydroxy-PEG10-acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-PEG10-acid sodium salt is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a terminal carboxylic acid in its sodium salt form. This compound is widely used as a PEG linker in various chemical and biological applications due to its stability and solubility in aqueous media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy-PEG10-acid sodium salt is synthesized by reacting polyethylene glycol (PEG) with a carboxylic acid derivative. The hydroxyl group of PEG reacts with the carboxylic acid to form an ester linkage. The sodium salt form is preferred for stability and ease of handling .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The reaction typically occurs in a solvent such as water, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) to ensure complete solubility of the reactants. The product is then purified and converted to its sodium salt form for stability .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-PEG10-acid sodium salt undergoes various chemical reactions, including:
Esterification: The hydroxyl group can be esterified with other carboxylic acids to form ester linkages.
Common Reagents and Conditions
EDC and HATU: Used as activators for amide bond formation.
Solvents: Water, DMSO, and DMF are commonly used solvents for these reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Hydroxy-PEG10-acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Hydroxy-PEG10-acid sodium salt involves its ability to form stable linkages with other molecules. The terminal carboxylic acid can react with primary amines to form amide bonds, while the hydroxyl group can undergo further derivatization or replacement with other reactive functional groups . These reactions enable the compound to serve as a versatile linker in various applications.
Vergleich Mit ähnlichen Verbindungen
Hydroxy-PEG10-acid sodium salt is unique due to its combination of a hydroxyl group and a terminal carboxylic acid in the sodium salt form. Similar compounds include:
Hydroxy-PEG-acid sodium salt: Contains a hydroxyl group and a carboxylic acid but may have different PEG chain lengths.
Methoxy-PEG-acid sodium salt: Contains a methoxy group instead of a hydroxyl group, which can affect its reactivity and solubility.
This compound stands out due to its specific PEG chain length and functional groups, making it highly versatile and useful in various research and industrial applications .
Eigenschaften
Molekularformel |
C23H45NaO13 |
---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
sodium;3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H46O13.Na/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26;/h24H,1-22H2,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
AESDAJWCXKLNLU-UHFFFAOYSA-M |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.